Scaff10-8

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

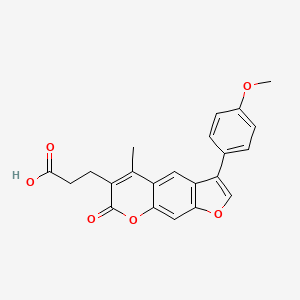

3-[3-(4-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6/c1-12-15(7-8-21(23)24)22(25)28-20-10-19-17(9-16(12)20)18(11-27-19)13-3-5-14(26-2)6-4-13/h3-6,9-11H,7-8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJTCLAYRYLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scaff10-8 mechanism of action

An in-depth analysis of Scaff10-8, a novel small molecule inhibitor, reveals its specific mechanism of action targeting the A-kinase anchoring protein (AKAP)-Lbc and RhoA signaling complex. This technical guide provides a comprehensive overview of its function, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the protein-protein interaction between AKAP-Lbc and the small GTPase RhoA.[1][2][3] The molecule directly binds to RhoA, thereby preventing the AKAP-Lbc-mediated activation of RhoA.[1][2] This inhibitory action is highly specific, as this compound does not affect the activation of RhoA by other guanine nucleotide exchange factors (GEFs).[1][2][4] Furthermore, its activity is constrained to RhoA, with no interference observed with other members of the Rho family of small GTPases, such as Rac1 and Cdc42.[1][2][4]

The primary downstream effect of this targeted inhibition is the promotion of aquaporin-2 (AQP2) translocation.[1][2][4] In renal collecting duct principal cells, the stimulation by the antidiuretic hormone arginine-vasopressin (AVP) normally leads to the inhibition of RhoA, which in turn facilitates the movement of AQP2 water channels from intracellular vesicles to the plasma membrane.[1][2][4] this compound mimics this effect by directly inhibiting the AKAP-Lbc-RhoA interaction, leading to an enrichment of AQP2 at the cell periphery.[1][2][4] This is a critical process for water reabsorption from primary urine and the overall maintenance of body water homeostasis.[1][2][4]

Signaling Pathway

The signaling cascade initiated by AVP and modulated by this compound is depicted below. Under normal physiological conditions, AVP stimulation leads to the inhibition of RhoA, promoting AQP2 translocation. This compound bypasses the initial hormonal signal to directly inhibit the AKAP-Lbc-mediated activation of RhoA, achieving the same downstream effect on AQP2.

Quantitative Data Summary

The inhibitory activity of this compound on the AKAP-Lbc and RhoA interaction has been quantified through in vitro assays. The following table summarizes the key quantitative metric identified from the literature.

| Compound | Assay Type | Target Interaction | IC50 Value |

| This compound | Homogeneous Time-Resolved FRET (HTRF) | AKAP-Lbc/DHPH and RhoA | 34.1 μM[1] |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Homogeneous Time-Resolved FRET (HTRF) Assay for Protein-Protein Interaction Inhibition

This assay was employed to quantify the inhibitory effect of this compound on the interaction between the DHPH domain of AKAP-Lbc and RhoA.

-

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. A FRET signal is generated when the fluorescently labeled DHPH domain and RhoA are in close proximity, indicating their interaction. This compound, by disrupting this interaction, leads to a decrease in the FRET signal.

-

Protocol:

-

Recombinant His-tagged AKAP-Lbc/DHPH domain and GST-tagged RhoA proteins were used.

-

Varying concentrations of this compound were incubated with the recombinant proteins.

-

The proximity of the fluorescent moieties attached to the proteins was measured to detect the FRET signal.

-

The IC50 value was determined by measuring the concentration of this compound required to inhibit 50% of the FRET signal, indicating a disruption of the protein-protein interaction.[1]

-

RhoA Activation Assay

This cell-based assay was used to assess the specificity of this compound in inhibiting AKAP-Lbc-mediated RhoA activation.

-

Principle: The level of active, GTP-bound RhoA is measured in cells under different conditions.

-

Protocol:

-

HEK293 cells were transiently transfected to express AKAP-Lbc.

-

AKAP-Lbc was selectively activated using a constitutively active version of the G protein Gα12 (G12QL).

-

The level of active RhoA was measured in the presence and absence of this compound.

-

As a control for specificity, RhoA activation through a different pathway, using constitutively active Gαq (GqRC), was also assessed in the presence of this compound.[1]

-

Aquaporin-2 (AQP2) Redistribution Assay

This experiment was designed to visualize the effect of this compound on the subcellular localization of AQP2.

-

Principle: Immunofluorescence microscopy is used to track the location of AQP2 within renal principal cells.

-

Protocol:

-

Primary renal inner medullary collecting duct principal (IMCD) cells were cultured.

-

The cells were treated with this compound.

-

The cells were then fixed, permeabilized, and stained with an antibody specific for AQP2.

-

Fluorescence microscopy was used to observe the distribution of AQP2, specifically its translocation from intracellular vesicles to the plasma membrane.[1][2][4]

-

Experimental Workflow Visualization

The workflow for identifying and validating this compound is illustrated in the diagram below, from initial high-throughput screening to specific cellular assays.

Logical Relationships in the Mechanism of Action

The mechanism of this compound can be understood as a logical progression from molecular interaction to a physiological outcome.

Conclusion

This compound represents a significant tool for studying the role of the AKAP-Lbc-RhoA signaling pathway. Its specific inhibitory action provides a clear mechanism for modulating the translocation of AQP2 in renal cells. The potential therapeutic applications of such a molecule are noteworthy, particularly in the context of diseases characterized by dysregulated RhoA activity, such as certain forms of cardiac hypertrophy, and disorders of water balance like diabetes insipidus.[3][4] The detailed experimental validation of this compound provides a solid foundation for further preclinical development and investigation into its broader physiological effects.

References

- 1. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jinliang Li's Profile | Stanford Profiles [profiles.stanford.edu]

- 3. Roles of A-Kinase Anchoring Proteins and Phosphodiesterases in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Scaff10-8: A Technical Guide to a Novel Inhibitor of the AKAP-Lbc-RhoA Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Scaff10-8, a recently identified small molecule inhibitor of the A-Kinase Anchoring Protein Lbc (AKAP-Lbc) and RhoA interaction. This compound presents a promising scaffold for the development of therapeutics targeting signaling pathways implicated in cardiovascular diseases and cancer. This document outlines the quantitative data from key experiments, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Core Compound: this compound

This compound, with the chemical name 3-(3-(4-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, was identified through a high-throughput screening of 18,431 small molecules. It has been shown to bind to RhoA and specifically inhibit the AKAP-Lbc-mediated activation of RhoA.

Chemical Structure of this compound:

-

Formula: C₂₂H₁₈O₆

-

Molecular Weight: 378.37 g/mol

-

CAS Number: 777857-56-4

Structure-Activity Relationship (SAR) of Scaff10 Derivatives

A focused library of derivatives based on the initial hit "Scaff10" was synthesized to explore the structure-activity relationship and optimize the inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) of key Scaff10 analogs against the AKAP-Lbc-RhoA interaction, as determined by the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) |

| This compound | -OCH₃ | -CH₃ | 34.1 |

| Scaff10-1 | -H | -CH₃ | > 100 |

| Scaff10-2 | -F | -CH₃ | 45.7 |

| Scaff10-3 | -Cl | -CH₃ | 50.1 |

| Scaff10-4 | -Br | -CH₃ | 42.3 |

| Scaff10-5 | -I | -CH₃ | 38.9 |

| Scaff10-6 | -CF₃ | -CH₃ | 63.2 |

| Scaff10-7 | -CH₃ | -CH₃ | 75.4 |

| Scaff10-59 | -OCH₃ | -H | > 100 |

Key SAR Insights:

-

Substitution at the R1 position (para-position of the phenyl ring): The presence of a methoxy group (-OCH₃) at the R1 position in this compound is crucial for its inhibitory activity. Unsubstituted (Scaff10-1) or hydrogen-substituted analogs show a significant loss of potency. Halogen substitutions at this position are tolerated to some extent, with fluorine (Scaff10-2) and iodine (Scaff10-5) being the most favorable among the halogens. Electron-withdrawing groups like trifluoromethyl (Scaff10-6) or a simple methyl group (Scaff10-7) lead to decreased activity compared to the methoxy group.

-

Substitution at the R2 position (methyl group on the furocoumarin core): The methyl group at the R2 position appears to be important for activity, as its absence in Scaff10-59 results in a complete loss of inhibition.

Experimental Protocols

Synthesis of Scaff10 Derivatives

The synthesis of this compound and its analogs was achieved through a multi-step process starting from acetophenone derivatives. A general overview of the synthesis is provided below. For a detailed, step-by-step protocol, please refer to the supplementary information of Schrade K, et al. PLoS One. 2018;13(1):e0191423.

Caption: General synthetic workflow for Scaff10 derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was employed to quantify the inhibitory effect of Scaff10 derivatives on the interaction between AKAP-Lbc and RhoA.

Materials:

-

Recombinant His-tagged AKAP-Lbc (DH-PH domain)

-

Recombinant GST-tagged RhoA

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

A dilution series of the test compounds (Scaff10 derivatives) is prepared in DMSO and dispensed into the microplate wells.

-

A solution containing His-AKAP-Lbc and GST-RhoA in assay buffer is added to the wells and incubated with the compounds for a defined period (e.g., 30 minutes at room temperature).

-

A solution containing the anti-His-donor and anti-GST-acceptor antibodies in assay buffer is added to the wells.

-

The plate is incubated to allow for antibody binding and FRET to occur (e.g., 1-2 hours at room temperature, protected from light).

-

The fluorescence is read on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

-

The HTRF ratio (665 nm / 620 nm) is calculated, and the percent inhibition is determined relative to positive and negative controls.

-

IC50 values are calculated from the dose-response curves using a suitable non-linear regression model.

Signaling Pathway

This compound inhibits a key interaction within the RhoA signaling pathway. The following diagram illustrates the AKAP-Lbc-RhoA signaling cascade and the point of inhibition by this compound.

Caption: The AKAP-Lbc-RhoA signaling pathway and inhibition by this compound.

Pathway Description:

Activation of G12-coupled G protein-coupled receptors (GPCRs) by extracellular signals leads to the activation of the Gα12 subunit. Activated Gα12 then stimulates the guanine nucleotide exchange factor (GEF) activity of AKAP-Lbc. AKAP-Lbc, in turn, catalyzes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Active RhoA-GTP then engages downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to regulate various cellular processes including cytoskeletal organization, gene expression, and cell proliferation. The pathway is negatively regulated by Protein Kinase A (PKA), which can phosphorylate AKAP-Lbc, leading to the recruitment of 14-3-3 proteins and subsequent inhibition of AKAP-Lbc's GEF activity. This compound acts as an inhibitor of the interaction between AKAP-Lbc and RhoA, thereby preventing the activation of RhoA and blocking downstream signaling.

Conclusion

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, a novel inhibitor of the AKAP-Lbc-RhoA interaction. The presented data highlights the key structural features required for inhibitory activity and provides detailed protocols for the key assays used in its characterization. The visualization of the AKAP-Lbc-RhoA signaling pathway further clarifies the mechanism of action of this compound. This information serves as a valuable resource for researchers and drug development professionals interested in targeting this important signaling nexus for therapeutic intervention.

Scaff10-8: A Targeted Inhibitor of the AKAP-Lbc-RhoA Signaling Axis and its Impact on Aquaporin-2 Trafficking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Scaff10-8, a small molecule inhibitor targeting the A-kinase anchoring protein (AKAP)-Lbc-RhoA protein-protein interaction. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways and workflows.

Core Mechanism of Action

This compound has been identified as a specific inhibitor of the interaction between AKAP-Lbc and RhoA.[1][2][3][4] AKAP-Lbc functions as a guanine nucleotide exchange factor (GEF) for RhoA, catalyzing the exchange of GDP for GTP, which leads to the activation of the small GTPase RhoA.[3][5][6] this compound exerts its inhibitory effect by binding directly to RhoA.[1][7] This binding prevents the AKAP-Lbc-mediated activation of RhoA without affecting RhoA activation by other GEFs.[1][2][3][7] Notably, the inhibitory activity of this compound is specific to RhoA, as it does not interfere with the activities of other members of the Rho family of small GTPases, such as Rac1 and Cdc42.[1][2][3][7]

The primary downstream cellular effect of this compound is the promotion of aquaporin-2 (AQP2) translocation.[1][2][3][7] In renal collecting duct principal cells, the inhibition of RhoA is a key step in the signaling cascade initiated by the antidiuretic hormone arginine-vasopressin (AVP), which ultimately leads to the insertion of AQP2 water channels into the plasma membrane from intracellular vesicles.[1][2][3] By inhibiting AKAP-Lbc-mediated RhoA activation, this compound effectively mimics this physiological signal, inducing the redistribution of AQP2 to the cell periphery in inner medullary collecting duct (IMCD) cells.[1][2][3][7][8] This effect has been observed to be independent of cAMP.[1]

Quantitative Data Summary

The biological activity of this compound has been quantified through various biophysical and biochemical assays. The following tables summarize the key inhibitory and binding constants.

| Assay Type | Interaction/Process | Molecule | IC50 | Reference |

| Homogenous Time-Resolved Fluorescence (HTRF) | AKAP-Lbc/DHPH and RhoA Interaction | This compound | 34.1 μM | [1][7] |

| Nucleotide Exchange Assay | AKAP-Lbc-mediated Nucleotide Exchange | Scaff10 (parent compound) | Indicated in source | [1][7] |

| Alpha screen | RhoA and AKAP-Lbc DH domain Interaction | This compound | Indicated in source | [7] |

| Assay Type | Binding Partners | Molecule | Dissociation Constant (Kd) | Reference |

| Microscale Thermophoresis | 647-RhoA | This compound | 20 ± 11 μM | [7] |

| Isothermal Titration Calorimetry (ITC) | GDP-bound GST-RhoA | This compound | Indicated in source | [7] |

| Isothermal Titration Calorimetry (ITC) | GTP-bound GST-RhoA | This compound | Indicated in source | [7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the workflows of key experiments used to characterize its activity.

Caption: this compound inhibits the AKAP-Lbc-mediated activation of RhoA, promoting AQP2 translocation.

Caption: Workflow for the Homogenous Time-Resolved Fluorescence (HTRF) assay.

Caption: Experimental workflow for assessing AQP2 cell surface translocation.

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Assay for AKAP-Lbc-RhoA Interaction

This assay quantifies the inhibitory effect of this compound on the interaction between the DHPH domain of AKAP-Lbc and RhoA.[1][7]

-

Principle: Recombinant His-tagged AKAP-Lbc/DHPH and GST-tagged RhoA are used. Antibodies conjugated to fluorescent dyes (a donor for the His-tag and an acceptor for the GST-tag) are added. When the two proteins interact, the donor and acceptor dyes are brought into close proximity, allowing for Förster resonance energy transfer (FRET) upon excitation at 320 nm, which is detected at 665 nm. A compound that disrupts this interaction will lead to a decrease in the FRET signal.[1][7]

-

Protocol:

-

Recombinant His-AKAP-Lbc/DHPH and GST-RhoA proteins are generated and purified.

-

The proteins are incubated together in an appropriate assay buffer.

-

Anti-His and anti-GST antibodies, coupled to the HTRF donor and acceptor fluorophores, respectively, are added to the mixture.

-

This compound or a vehicle control is added at various concentrations.

-

The reaction is incubated to allow for protein interaction and antibody binding.

-

The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm after excitation at 320 nm.

-

The IC50 value is calculated from the dose-response curve of this compound inhibition.

-

Cell Surface Biotinylation for AQP2 Translocation

This method is used to quantify the amount of AQP2 present on the plasma membrane of cells.[1]

-

Principle: Cell surface proteins are labeled with a membrane-impermeable biotin reagent. After labeling, the cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads. The amount of AQP2 in the captured fraction is then determined by Western blotting.

-

Protocol:

-

Inner medullary collecting duct (IMCD) cells are cultured to confluency.

-

Cells are treated with this compound (e.g., 30 μM for 1 or 24 hours) or a vehicle control (e.g., 0.3% DMSO).[1] Optional stimulation with an agent like forskolin can be performed.[1]

-

Cells are washed with ice-cold PBS to stop cellular processes.

-

The cells are incubated with a biotinylation buffer containing a membrane-impermeable biotin reagent (e.g., 500 μg Biotin per well) for 60 minutes at 4°C to label cell surface proteins.[1]

-

The biotinylation reaction is quenched, and the cells are washed to remove excess biotin.

-

Cells are lysed in a suitable lysis buffer.

-

A portion of the lysate is saved as the "total input" control.

-

The remaining lysate is incubated with streptavidin-coated beads to pull down the biotinylated (cell surface) proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

Both the total input and the pull-down fractions are analyzed by SDS-PAGE and Western blotting using an anti-AQP2 antibody to quantify the amount of AQP2 at the plasma membrane relative to the total AQP2.

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity of this compound to RhoA.[7]

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (RhoA). By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

-

Protocol:

-

Recombinant GST-tagged RhoA (in both GDP- and GTPγS-bound forms) is prepared and dialyzed into the ITC buffer.[7]

-

This compound is dissolved in the same buffer.

-

The sample cell of the calorimeter is filled with the RhoA solution.

-

The injection syringe is filled with the this compound solution.

-

A series of small injections (e.g., 27 x 10 μl injections) of this compound are made into the RhoA solution at constant temperature, with sufficient time between injections for the system to return to thermal equilibrium.[1]

-

The heat released or absorbed during each injection is measured.

-

The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the Kd.[1]

-

References

- 1. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jinliang Li's Profile | Stanford Profiles [profiles.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. Roles of A-Kinase Anchoring Proteins and Phosphodiesterases in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Roles of A-Kinase Anchoring Proteins and Phosphodiesterases in the Cardiovascular System [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unfolded Protein Response: A Core Technical Guide for Researchers

A Note on Scaff10-8: Extensive literature searches did not yield specific information detailing a role for a protein designated "this compound" within the unfolded protein response (UPR). The primary research associated with "this compound" relates to its function as an inhibitor of RhoA activation and its involvement in aquaporin-2 (AQP2) trafficking. It is possible that "this compound" is a novel or alternatively named protein not yet widely documented in the context of the UPR. Therefore, this guide will focus on the well-established core pathways of the unfolded protein response.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding, modification, and transport of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and mutations leading to protein misfolding, can disrupt the ER's protein-folding capacity. This disruption leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The unfolded protein response (UPR) is a highly conserved signaling network that cells activate to cope with ER stress. The UPR aims to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the ER's folding capacity, and enhancing the degradation of misfolded proteins. If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response.

The mammalian UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[2]

Core Signaling Pathways of the UPR

The IRE1 Pathway

The IRE1 pathway is the most conserved branch of the UPR.[1] Upon activation through dissociation from BiP and direct binding of unfolded proteins, IRE1 monomers dimerize and autophosphorylate, activating their cytosolic kinase and endoribonuclease (RNase) domains.[3][4]

Key Downstream Events:

-

XBP1 Splicing: The primary function of the IRE1 RNase is the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcriptional activator, XBP1s.[5] XBP1s upregulates genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD).[1]

-

Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged ER stress, the IRE1 RNase can also degrade a subset of mRNAs that are localized to the ER membrane.[3] This process, known as RIDD, helps to reduce the protein load on the ER.

-

Apoptosis Signaling: During severe or chronic ER stress, activated IRE1 can recruit the adaptor protein TRAF2, leading to the activation of the JNK signaling pathway and promoting apoptosis.[3][6]

Visualizing the IRE1 Pathway:

Caption: The IRE1 signaling pathway of the unfolded protein response.

The PERK Pathway

Similar to IRE1, PERK is a transmembrane kinase that is activated by dimerization and autophosphorylation upon dissociation from BiP.[7]

Key Downstream Events:

-

eIF2α Phosphorylation: The primary target of activated PERK is the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[8][9] Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, thereby reducing the influx of newly synthesized proteins into the ER.[10]

-

ATF4 Translation: While global translation is inhibited, the phosphorylation of eIF2α paradoxically promotes the translation of a specific transcription factor, activating transcription factor 4 (ATF4).[11] ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP.[8]

-

Apoptosis Induction: The ATF4-mediated induction of CHOP is a key step in the transition from a pro-survival to a pro-apoptotic UPR.[12] CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

Visualizing the PERK Pathway:

Caption: The PERK signaling pathway of the unfolded protein response.

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon dissociation from BiP, translocates from the ER to the Golgi apparatus.[13][14]

Key Downstream Events:

-

Proteolytic Cleavage: In the Golgi, ATF6 is sequentially cleaved by site-1 protease (S1P) and site-2 protease (S2P).[15] This releases its N-terminal cytosolic domain (ATF6f), which is an active transcription factor.[2]

-

Transcriptional Activation: ATF6f translocates to the nucleus and activates the transcription of genes encoding ER chaperones (such as BiP and GRP94), components of the ERAD machinery, and XBP1.[15][16]

Visualizing the ATF6 Pathway:

Caption: The ATF6 signaling pathway of the unfolded protein response.

Quantitative Data Summary

| Pathway Component | Organism | Molecular Weight (approx. kDa) | Key Modification | Effector Function |

| IRE1α | Human | 110 | Autophosphorylation | RNase, Kinase |

| XBP1s | Human | 40 | - | Transcription Factor |

| PERK | Human | 125 | Autophosphorylation | Kinase |

| eIF2α | Human | 38 | Phosphorylation (Ser51) | Translation Initiation |

| ATF4 | Human | 38 | - | Transcription Factor |

| ATF6α | Human | 90 (full-length) | Proteolytic Cleavage | Transcription Factor |

| ATF6f | Human | 50 (active fragment) | - | Transcription Factor |

Experimental Protocols

Studying the UPR involves a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Analysis of XBP1 Splicing (IRE1 Activity)

Objective: To determine the activation state of the IRE1 pathway by detecting the splicing of XBP1 mRNA.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest and treat with a known ER stress inducer (e.g., tunicamycin or thapsigargin) for a specified time course.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band. The presence of the XBP1s band indicates IRE1 activation.

Western Blot Analysis of PERK Pathway Activation

Objective: To assess the activation of the PERK pathway by detecting the phosphorylation of PERK and eIF2α, and the upregulation of ATF4.

Methodology:

-

Cell Lysis: Following ER stress induction, lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for:

-

Phospho-PERK (to detect activated PERK)

-

Total PERK (as a loading control)

-

Phospho-eIF2α (to detect the downstream target of PERK)

-

Total eIF2α (as a loading control)

-

ATF4 (to detect its upregulation)

-

A housekeeping protein like β-actin or GAPDH (as a loading control).

-

-

Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate or fluorescence imaging system. An increase in the ratio of phosphorylated protein to total protein and an increase in ATF4 levels indicate PERK pathway activation.

ATF6 Translocation and Cleavage Assay

Objective: To monitor the activation of the ATF6 pathway by observing its translocation from the ER to the Golgi and its subsequent cleavage.

Methodology:

-

Immunofluorescence Microscopy:

-

Grow cells on coverslips and induce ER stress.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against ATF6 and a Golgi marker (e.g., GM130).

-

Incubate with fluorescently labeled secondary antibodies of different colors.

-

Visualize the subcellular localization of ATF6 using a fluorescence microscope. Colocalization of ATF6 with the Golgi marker indicates its translocation.

-

-

Western Blot for ATF6 Cleavage:

-

Perform western blotting as described for the PERK pathway.

-

Use an antibody that recognizes the N-terminal region of ATF6.

-

The full-length ATF6 will appear as a ~90 kDa band. Upon ER stress, a smaller band of ~50 kDa (ATF6f) will appear, indicating cleavage and activation.

-

Conclusion

The unfolded protein response is a complex and critical cellular signaling network that maintains ER proteostasis. The three core pathways—IRE1, PERK, and ATF6—work in a coordinated manner to alleviate ER stress and decide the cell's fate. Understanding the intricate mechanisms of the UPR is essential for researchers in various fields, as its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The experimental protocols outlined provide a foundation for investigating the activity of these key signaling cascades. While the role of "this compound" in this process remains to be elucidated, the fundamental principles of the UPR provide a robust framework for ongoing and future research in this vital area of cell biology.

References

- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ATF6 Gene: Role in ER Stress, Cell Survival, and Disease [learn.mapmygenome.in]

- 15. Molecular mechanism of ATF6 in unfolded protein response and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

Scaff10-8 and Autophagy Modulation: An In-depth Technical Guide

A comprehensive analysis of the molecular interactions, signaling pathways, and experimental methodologies related to the modulation of autophagy.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The modulation of autophagy, therefore, represents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth exploration of the modulation of autophagy, with a specific focus on the role of key signaling molecules and the experimental approaches used to investigate these processes.

While the specific entity "Scaff10-8" did not yield specific public data in the context of autophagy modulation within the search, this guide will delve into the well-documented role of Caspase-8 , a key signaling protein, in regulating autophagy. The principles, experimental designs, and data interpretation methods described herein are broadly applicable to the study of novel autophagy modulators.

Quantitative Data on Autophagy Modulation by Caspase-8

The interaction between Caspase-8 and the autophagy pathway is complex, with evidence supporting both pro-autophagic and anti-autophagic roles depending on the cellular context and stimulus. The following tables summarize quantitative data from studies investigating the effects of Caspase-8 on autophagy.

| Cell Line | Treatment | Parameter Measured | Quantitative Change | Reference |

| Jurkat | TRAIL | Atg3 Cleavage | Increased cleavage of Atg3, a key autophagy protein. | [1] |

| Bax-/- Hct116 | TRAIL | Subcellular localization of cleaved Caspase-8 | Processed fragments of cleaved caspase-8 are associated with a membranous pellet. | [2] |

| MCF7 | Cisplatin | Caspase-7 activation | Increased processing/activation of caspase-7 in the absence of caspase-3. | [2] |

| Condition | Parameter | Method | Key Findings |

| Death receptor activation in cancer cell lines | Autophagic flux | Western Blot for autophagy markers (e.g., LC3, Beclin-1) | Downregulation of autophagic flux attributed to caspase-8-dependent cleavage of autophagic proteins.[3] |

| Proliferating T-cells lacking FADD or caspase-8 | Autophagic response | Not specified | Initial mounting of autophagic response followed by hyperactivation leading to cell death.[3] |

| TRAIL-mediated autophagy | Subcellular localization of active Caspase-8 | Immunoblotting of subcellular fractions | Sequestration of the large caspase-8 subunit in autophagosomes and subsequent elimination in lysosomes.[4] |

| Proteasome inhibition in HeLa and H460 cells | DEVDase activity | Caspase activity assays | Mild, MOMP-independent caspase processing with low DEVDase activities.[5] |

Signaling Pathways in Autophagy Modulation

The regulation of autophagy is orchestrated by a complex network of signaling pathways. Caspase-8 is integrated into this network, influencing autophagy at multiple levels.

Caspase-8-Mediated Cleavage of Autophagy Proteins

One of the primary mechanisms by which Caspase-8 modulates autophagy is through the direct cleavage of essential autophagy-related (Atg) proteins. This proteolytic activity can inhibit the formation of the autophagosome, thereby suppressing autophagy.

Caption: Caspase-8 mediated cleavage of Atg proteins inhibits autophagy.

Autophagy-Dependent Regulation of Caspase-8

Conversely, the autophagy machinery can also regulate Caspase-8 activity. In some contexts, active Caspase-8 can be sequestered within autophagosomes and subsequently degraded by lysosomes, representing a mechanism to limit apoptosis and promote cell survival.

Caption: Autophagic degradation of active Caspase-8.

Experimental Protocols

Investigating the interplay between a compound or protein of interest and autophagy requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for Autophagy Markers

Objective: To quantify the levels of key autophagy-related proteins, such as LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded during autophagy).

Protocol:

-

Cell Lysis:

-

Treat cells with the compound of interest for the desired time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Fluorescence Microscopy for Autophagy Flux

Objective: To visualize and quantify autophagosome formation and fusion with lysosomes (autophagic flux) using tandem fluorescent-tagged LC3 (mCherry-GFP-LC3).

Protocol:

-

Cell Transfection:

-

Transfect cells with a plasmid encoding mCherry-GFP-LC3 using a suitable transfection reagent.

-

Allow cells to express the fusion protein for 24-48 hours.

-

-

Treatment and Fixation:

-

Treat the transfected cells with the compound of interest.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a confocal or fluorescence microscope with appropriate filter sets for GFP (autophagosomes, yellow puncta) and mCherry (autolysosomes, red puncta).

-

-

Image Analysis:

-

Quantify the number of yellow and red puncta per cell using image analysis software (e.g., ImageJ). An increase in red puncta relative to yellow indicates an increase in autophagic flux.

-

Experimental Workflow for Investigating a Novel Autophagy Modulator

The following diagram illustrates a logical workflow for characterizing the effect of a novel compound, such as a hypothetical "this compound," on autophagy.

References

- 1. Cleavage of Atg3 protein by caspase-8 regulates autophagy during receptor-activated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autophagic degradation of active caspase-8: A crosstalk mechanism between autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase involvement in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagic degradation of active caspase-8: a crosstalk mechanism between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasome inhibition can induce an autophagy-dependent apical activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Scaff10-8 on Protein Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, is the intricate network of cellular processes that governs the synthesis, folding, trafficking, and degradation of the entire proteome. The maintenance of proteostasis is critical for cellular health, and its decline is a hallmark of aging and many diseases, including neurodegenerative disorders and cancer. Small molecules that can modulate cellular signaling pathways impacting proteostasis are of significant interest in drug discovery. This technical guide provides an in-depth analysis of Scaff10-8, a small molecule inhibitor of the A-Kinase Anchoring Protein Lbc (AKAP-Lbc)-RhoA interaction, and its potential effects on protein homeostasis. While direct, extensive research on this compound's role in the broader protein homeostasis network is nascent, this document synthesizes the available data on its primary mechanism of action and explores the downstream consequences for cellular quality control pathways.

Core Mechanism of this compound Action

This compound is a recently identified small molecule that selectively inhibits the protein-protein interaction between AKAP-Lbc and the small GTPase RhoA.[1][2][3][4][5] AKAP-Lbc, also known as AKAP13, is a scaffolding protein that not only binds to protein kinase A (PKA) but also functions as a guanine nucleotide exchange factor (GEF) for RhoA. By catalyzing the exchange of GDP for GTP, AKAP-Lbc activates RhoA, a key regulator of the actin cytoskeleton, cell adhesion, and motility. This compound was identified through a high-throughput screen and subsequent chemical optimization as a disruptor of the AKAP-Lbc-RhoA complex.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound on the AKAP-Lbc-RhoA interaction has been quantified, providing key parameters for its use in experimental settings.

| Parameter | Value | Assay | Source |

| IC50 | 34.1 μM | Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the in vitro interaction between the AKAP-Lbc DH/PH domain and RhoA. | Schrade K, et al. (2018)[4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.

References

- 1. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells | PLOS One [journals.plos.org]

- 5. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells - PMC [pmc.ncbi.nlm.nih.gov]

Scaff10-8 and ER-Associated Degradation: A Review of Current Scientific Literature

A comprehensive review of publicly available scientific literature reveals no direct evidence of a molecule or protein named "Scaff10-8" that is involved in the regulation of ER-associated degradation (ERAD). The term "this compound" in scientific publications consistently refers to a specific small molecule inhibitor of the A-Kinase Anchoring Protein (AKAP)-Lbc-RhoA protein-protein interaction. This interaction is involved in cellular signaling pathways distinct from the ERAD pathway.

This technical guide will first provide an overview of the well-established function of the small molecule this compound. Subsequently, it will offer a detailed description of the ER-associated degradation (ERAD) pathway, a critical cellular quality control mechanism. This separation is necessary to accurately reflect the current state of scientific knowledge and to address the apparent misconception underlying the topic.

The Identity and Function of this compound: An Inhibitor of the AKAP-Lbc-RhoA Interaction

This compound is a small molecule that has been identified as an inhibitor of the interaction between the scaffolding protein AKAP-Lbc and the small GTPase RhoA. AKAP-Lbc acts as a guanine nucleotide exchange factor (GEF) for RhoA, meaning it facilitates the activation of RhoA. By binding to RhoA, this compound prevents this interaction and thereby inhibits the AKAP-Lbc-mediated activation of RhoA.

Quantitative Data on this compound Inhibition

| Parameter | Value | Assay | Reference |

| IC₅₀ (AKAP-Lbc/DHPH and RhoA interaction) | 34.1 μM | Homogenous Time-Resolved Fluorescence (HTRF) | [1] |

| K_D_ (this compound and RhoA binding) | 20 ± 11 μM | MicroScale Thermophoresis (MST) | [2] |

Experimental Protocols

Homogenous Time-Resolved Fluorescence (HTRF) Assay for AKAP-Lbc-RhoA Interaction:

This assay is designed to measure the proximity of two molecules. Recombinant His-tagged AKAP-Lbc/DHPH and GST-tagged RhoA are used. Antibodies coupled to fluorescent dyes (a donor and an acceptor) that specifically recognize these tags are added to the reaction. When AKAP-Lbc and RhoA interact, the donor and acceptor dyes are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor dye. The resulting emission from the acceptor dye is measured. An inhibitor like this compound disrupts the protein-protein interaction, leading to a decrease in the FRET signal.[1]

MicroScale Thermophoresis (MST) for Binding Affinity:

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell. One of the binding partners (e.g., RhoA) is fluorescently labeled. The labeled protein is mixed with varying concentrations of the unlabeled binding partner (this compound). The change in thermophoretic movement upon binding is measured to determine the dissociation constant (K_D_), which reflects the binding affinity.

The ER-Associated Degradation (ERAD) Pathway: A Core Cellular Quality Control System

The endoplasmic reticulum (ER) is a major site of protein synthesis and folding. Proteins that fail to fold correctly or are misassembled are targeted for degradation through a sophisticated quality control mechanism known as ER-associated degradation (ERAD). This process prevents the accumulation of potentially toxic misfolded proteins. The ERAD pathway can be broadly divided into three main stages: substrate recognition, retro-translocation, and proteasomal degradation.

Recognition of Misfolded Proteins

Misfolded proteins in the ER are recognized by a variety of chaperones and lectins. These quality control factors identify specific features of non-native proteins, such as exposed hydrophobic regions or immature glycan structures. Depending on the location of the misfolded domain (lumen, membrane, or cytoplasm), different recognition factors and E3 ubiquitin ligases are involved, defining distinct ERAD branches (ERAD-L, ERAD-M, and ERAD-C).

Retro-translocation to the Cytosol

Once a misfolded protein is recognized, it must be transported from the ER back into the cytosol, a process termed retro-translocation. The exact mechanism of retro-translocation is still under investigation, but it is thought to involve a protein channel. The multi-spanning E3 ubiquitin ligases, such as Hrd1 and Doa10, are believed to form or be integral components of these retro-translocation channels.

Ubiquitination and Proteasomal Degradation

As the misfolded protein emerges into the cytosol, it is tagged with a chain of ubiquitin molecules by a cascade of enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This polyubiquitin chain serves as a signal for the 26S proteasome, a large protein complex that degrades the tagged protein into small peptides. The AAA+ ATPase p97/VCP is a key player in this stage, utilizing the energy from ATP hydrolysis to extract the ubiquitinated substrate from the ER membrane and deliver it to the proteasome.

Signaling Pathways and Experimental Workflows

Conclusion

References

- 1. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An AKAP-Lbc-RhoA interaction inhibitor promotes the translocation of aquaporin-2 to the plasma membrane of renal collecting duct principal cells | PLOS One [journals.plos.org]

A Technical Guide to Target Validation of Epidermal Growth Factor Receptor (EGFR) in Cancer Cell Lines

Disclaimer: Initial searches for "Scaff10-8" did not yield information on a specific molecular target in the context of cancer biology. Therefore, this guide utilizes the well-characterized oncogene, Epidermal Growth Factor Receptor (EGFR), as a representative example to illustrate the principles and methodologies of target validation in cancer cell lines.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, through overexpression, amplification, or activating mutations, is a frequent driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3][4] This makes EGFR an attractive target for anti-cancer therapies. This technical guide provides an in-depth overview of the experimental workflows and data analysis involved in the preclinical validation of EGFR as a therapeutic target in cancer cell lines.

EGFR Signaling Pathway

Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][5] These pathways ultimately lead to the activation of transcription factors that promote cell cycle progression and inhibit apoptosis.

Experimental Workflow for EGFR Target Validation

The validation of EGFR as a cancer target typically involves a multi-pronged approach to demonstrate that its inhibition leads to a desirable anti-cancer effect. This workflow integrates genetic and pharmacological inhibition methods with phenotypic assays.

Quantitative Data Presentation

Pharmacological inhibition of EGFR with small molecule tyrosine kinase inhibitors (TKIs) is a key strategy in cancer therapy. The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of these inhibitors.

Table 1: IC50 Values of EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EGFR Mutation Status | Inhibitor | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | Erlotinib | 7 | [6] |

| PC-9 | Exon 19 Deletion | Afatinib | 0.8 | [6] |

| H3255 | L858R | Erlotinib | 12 | [6] |

| H3255 | L858R | Afatinib | 0.3 | [6] |

| H1975 | L858R, T790M | Afatinib | 57 | [6] |

| H1975 | L858R, T790M | Osimertinib | 5 | [6] |

| A431 | Wild-Type (Overexpressed) | Gefitinib | 80 | [7] |

| BT-474 | HER2 Overexpressed | Erlotinib | 1100 | [7] |

Note: IC50 values can vary between studies depending on the assay conditions.

Genetic knockdown of EGFR has also been shown to impact cancer cell proliferation.

Table 2: Effect of EGFR siRNA Knockdown on Cell Proliferation

| Cell Line | Cancer Type | Effect on Proliferation | Reference |

| H1975 | NSCLC | Significantly Reduced | [8] |

| A549 | NSCLC | Significantly Reduced | [8] |

| MDA-MB-231 | Triple Negative Breast Cancer | Reduced Cluster Formation | [9] |

Experimental Protocols

siRNA-Mediated Knockdown of EGFR

This protocol describes a general procedure for transiently knocking down EGFR expression using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

EGFR-specific siRNA and non-targeting control siRNA

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipid Complex Preparation: a. For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess EGFR protein levels by Western blotting to confirm knockdown efficiency.

-

Phenotypic Assays: Proceed with downstream assays such as cell viability or apoptosis assays.

CRISPR/Cas9-Mediated Knockout of EGFR

This protocol provides a general workflow for generating a stable EGFR knockout cell line using CRISPR/Cas9 technology.[10][11]

Materials:

-

Cancer cell line of interest (e.g., RC21)

-

Complete growth medium

-

EGFR CRISPR/Cas9 KO plasmid (containing Cas9 nuclease and a target-specific gRNA)

-

Homology-Directed Repair (HDR) plasmid with a selection marker (e.g., puromycin resistance)

-

Lipofectamine 3000 Transfection Reagent

-

Puromycin

-

10 cm culture dishes

Procedure:

-

Transfection: a. Seed 3 x 10^5 cells per well in a 6-well plate. b. Co-transfect the EGFR CRISPR/Cas9 KO plasmid and the HDR plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[10]

-

Selection: 48-72 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Single-Cell Cloning: a. After 7-10 days of selection, trypsinize the surviving cells and plate them at a very low density (e.g., 1000 cells) in a 10 cm dish. b. Allow single cells to grow into distinct colonies.

-

Expansion and Validation: a. Pick individual colonies and expand them in separate culture vessels. b. Validate the knockout of the EGFR gene by Western blotting and genomic sequencing.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12][13]

Materials:

-

Cells cultured in opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Plate shaker

-

Luminometer

Procedure:

-

Plate Equilibration: Equilibrate the 96-well plate with cultured cells to room temperature for approximately 30 minutes.[14]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

-

Lysis and Signal Stabilization: a. Mix the contents for 2 minutes on a plate shaker to induce cell lysis.[14] b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

-

Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[15][16]

Materials:

-

Treated and control cells (approximately 1-5 x 10^5 cells per sample)

-

Cold 1X PBS

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V (e.g., FITC)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC. b. Gently vortex and incubate for 15 minutes at room temperature in the dark. c. Add 5 µL of PI staining solution.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The validation of a cancer target is a comprehensive process that relies on multiple lines of evidence. As demonstrated with the example of EGFR, a combination of genetic and pharmacological inhibition, coupled with robust phenotypic assays, is essential to confirm the role of a target in cancer cell proliferation and survival. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate potential therapeutic targets in cancer cell lines.

References

- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. EGFR inhibition blocks cancer stem cell clustering and lung metastasis of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ee]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 14. ch.promega.com [ch.promega.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

In-depth Analysis of Scaff10-8 Downstream Signaling Pathways: A Review of Currently Available Information

Despite a comprehensive search of publicly available scientific literature and databases, the specific downstream signaling pathways of a molecule identified as "Scaff10-8" could not be determined. The term "this compound" appears to be a product identifier, likely from the company Elex Biotech, rather than a standardized name for a biological molecule with established and publicly documented cellular functions.

This guide aims to provide a transparent overview of the search process and the current landscape of information regarding "this compound," and to offer a framework for how such an analysis would be conducted if the necessary data were available.

Summary of Findings:

-

No Direct Biological Information: Searches for "this compound" did not yield any peer-reviewed publications, technical datasheets, or patents that describe its chemical structure, biological targets, or mechanism of action.

-

Commercial Product: The term is associated with Elex Biotech, suggesting it is a commercial product. However, without a public datasheet or catalog with technical specifications, its nature remains unknown. It could be a peptide, a small molecule inhibitor or activator, or a component of a larger research kit.

-

Lack of Data for Analysis: Due to the absence of foundational information on "this compound," it is not possible to fulfill the core requirements of this technical guide, including:

-

Data Presentation: No quantitative data on the effects of this compound exists in the public domain to summarize in tabular form.

-

Experimental Protocols: No cited experiments involving this compound could be found to detail their methodologies.

-

Visualization of Signaling Pathways: Without knowledge of the pathways modulated by this compound, no accurate diagrams can be generated.

-

A General Framework for Elucidating Downstream Signaling Pathways

For researchers and drug development professionals investigating a novel compound, which "this compound" may be, the process of identifying its downstream signaling pathways typically involves a series of established experimental approaches. Below is a generalized workflow that would be applicable once the molecular target of "this compound" is identified.

Hypothetical Experimental Workflow:

A logical workflow to determine the signaling pathways affected by an uncharacterized compound like "this compound" is outlined below.

Caption: A generalized experimental workflow for identifying and validating the downstream signaling pathways of a novel compound.

Hypothetical Signaling Pathway Diagram

If, for instance, "this compound" were found to be an inhibitor of a hypothetical kinase, "Kinase X," which is upstream of the well-known MAPK/ERK pathway, a signaling diagram would be constructed as follows. This is a speculative example for illustrative purposes only.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of "this compound" as a Kinase X inhibitor.

Conclusion and Recommendations

The identity and biological activity of "this compound" are not described in the public scientific domain, making it impossible to provide the requested in-depth technical guide on its downstream signaling pathways. For researchers, scientists, and drug development professionals working with this compound, the following steps are recommended:

-

Contact the Manufacturer: The most direct way to obtain information on "this compound" is to contact Elex Biotech and request a technical datasheet, certificate of analysis, or any available publications.

-

Internal Validation: If the chemical structure is known, perform independent analytical chemistry to confirm its identity and purity.

-

Target Deconvolution: Employ the experimental strategies outlined in the hypothetical workflow above to identify the biological target(s) of "this compound."

Without this primary information, any discussion of downstream signaling pathways remains purely speculative. This document will be updated if and when information regarding "this compound" becomes publicly available.

An In-Depth Technical Guide to Investigating the Interaction of Novel Proteins with the p97 Cofactor Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction: The p97-Cofactor System and the Significance of Novel Interactors

The AAA+ ATPase p97 (also known as VCP) is a critical regulator of cellular protein homeostasis. It functions as a segregase, utilizing the energy from ATP hydrolysis to remodel or disassemble protein complexes.[1] This activity is essential for a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[2] The functional diversity of p97 is dictated by a large and varied group of cofactor proteins that recruit p97 to specific cellular pathways and substrates.[2][3]

Among the most crucial p97 cofactors is the heterodimeric UFD1-NPL4 complex.[4] This complex acts as a primary ubiquitin adaptor, recognizing and binding to polyubiquitinated substrates, thereby targeting them for processing by p97.[5][6] The p97-UFD1-NPL4 complex is a central hub in protein quality control, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[2]

The discovery and characterization of novel p97 interactors are of paramount importance for a deeper understanding of its cellular functions and for the development of novel therapeutic strategies. This guide provides a comprehensive framework for investigating the interaction of a novel or uncharacterized protein, hereafter referred to as Scaff10-8 , with the p97-UFD1-NPL4 cofactor complex. We will detail the experimental protocols, data presentation strategies, and visual workflows necessary for a thorough characterization of such an interaction.

Characterizing the this compound Interaction with p97 Cofactors: A Step-by-Step Approach

The investigation of a novel protein-protein interaction typically begins with initial validation of the interaction, followed by quantitative analysis of the binding affinity and kinetics. Here, we outline the key experimental methodologies to achieve this.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation

Co-IP is a foundational technique to determine if two proteins associate in their natural cellular environment.[7] This method involves using an antibody to pull down a specific protein of interest (the "bait"), and then probing for the presence of its interaction partners (the "prey").[8]

Experimental Protocol: Co-Immunoprecipitation

-

Cell Lysis:

-

Culture cells expressing both this compound and the p97-UFD1-NPL4 complex to approximately 80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.[9]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the whole-cell lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add a primary antibody specific to this compound (the bait) to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complex.[10]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[8]

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using antibodies against the p97 cofactors (e.g., anti-p97, anti-UFD1, anti-NPL4) to detect their presence in the immunoprecipitated this compound complex.

-

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to validate in vivo protein interactions.

Pull-Down Assay for In Vitro Interaction Confirmation

A pull-down assay is an in vitro technique used to confirm a direct physical interaction between two proteins.[11] This method utilizes a purified, tagged "bait" protein to capture its interacting "prey" protein from a lysate or a purified solution.[12]

Experimental Protocol: GST Pull-Down Assay

-

Bait Protein Immobilization:

-

Express and purify this compound as a Glutathione S-transferase (GST) fusion protein (GST-Scaff10-8).

-

Incubate the purified GST-Scaff10-8 with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the bait protein.

-

Wash the beads with a suitable binding buffer (e.g., PBS with 0.1% Tween 20) to remove unbound GST-Scaff10-8.[13]

-

-

Prey Protein Incubation:

-

Prepare a cell lysate containing the p97-UFD1-NPL4 complex or use purified recombinant p97 cofactors.

-

Incubate the lysate or purified proteins with the GST-Scaff10-8-bound beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads bound only to GST.[13]

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads extensively with binding buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.[12]

-

Elute the bound proteins using a high-concentration glutathione solution or a low-pH buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the p97 cofactors.

-

Experimental Workflow: Pull-Down Assay

Caption: Workflow for a GST Pull-Down Assay to confirm direct protein-protein interactions.

Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis

SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions.[14] It provides precise measurements of binding affinity (KD), as well as association (kon) and dissociation (koff) rates.[15]

Experimental Protocol: Surface Plasmon Resonance

-

Ligand Immobilization:

-

One protein, designated as the "ligand" (e.g., purified this compound), is immobilized on the surface of a sensor chip. Amine coupling is a common method for this.[16]

-

The surface is activated, the ligand is injected, and any remaining active sites are deactivated.

-

-

Analyte Binding:

-

The other protein, the "analyte" (e.g., purified p97-UFD1-NPL4 complex), is injected at various concentrations over the sensor surface.[17]

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a response unit (RU).[17]

-

-

Dissociation and Regeneration:

-

After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

-

The sensor surface is then regenerated using a solution that disrupts the interaction, preparing it for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to calculate the KD, kon, and koff values.

-

Experimental Workflow: Surface Plasmon Resonance

Caption: Workflow for Surface Plasmon Resonance to quantify binding kinetics.

Data Presentation: Summarizing Quantitative Findings

The quantitative data obtained from SPR and other biophysical methods should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of Binding Affinities for this compound Interaction with p97 Cofactors

| Interacting Proteins | Method | KD (nM) | kon (1/Ms) | koff (1/s) |

| This compound and p97 | SPR | Value | Value | Value |

| This compound and UFD1 | SPR | Value | Value | Value |

| This compound and NPL4 | SPR | Value | Value | Value |

| This compound and p97-UFD1-NPL4 | SPR | Value | Value | Value |

Table 2: Stoichiometry of the this compound and p97-Cofactor Complex

| Complex | Method | Stoichiometry (this compound:Partner) |

| This compound : p97 hexamer | ITC | Value |

| This compound : UFD1-NPL4 | SEC-MALS | Value |

Visualizing the p97 Signaling Pathway

Understanding the broader context of the p97-UFD1-NPL4 system is crucial. The following diagram illustrates a simplified view of its role in protein degradation and how a novel interactor like this compound might modulate its function.

Signaling Pathway: The p97-UFD1-NPL4 System in Protein Degradation

Caption: A simplified model of the p97-UFD1-NPL4 pathway in ubiquitin-dependent protein degradation, indicating a potential regulatory role for this compound.

Conclusion